2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16312406
InChI: InChI=1S/C14H12BrN5O2S/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21)
SMILES:
Molecular Formula: C14H12BrN5O2S
Molecular Weight: 394.25 g/mol

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

CAS No.:

Cat. No.: VC16312406

Molecular Formula: C14H12BrN5O2S

Molecular Weight: 394.25 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide -

Specification

Molecular Formula C14H12BrN5O2S
Molecular Weight 394.25 g/mol
IUPAC Name 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide
Standard InChI InChI=1S/C14H12BrN5O2S/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21)
Standard InChI Key RKKMLFNOJVISQY-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br

Introduction

Structural Features

  • Triazole Ring: Known for its ability to chelate metal ions, which can enhance its efficacy against certain pathogens.

  • Furan Ring: Contributes to the compound's binding affinity towards specific biological targets.

  • Sulfanyl Group: Plays a crucial role in the compound's reactivity and potential biological activity.

Synthesis

The synthesis of similar compounds typically involves multiple steps, utilizing reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., hydrogen gas with palladium catalysts) under controlled conditions to prevent unwanted side reactions. Advanced techniques like chromatography are often used to optimize yield and purity.

Biological Activities

Compounds with similar structural features to 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide exhibit a range of biological activities:

  • Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria, as well as fungal species.

  • Anticancer Activity: Potential to inhibit cancer cell proliferation by interacting with specific enzymes or receptors.

  • Mechanism of Action: The triazole ring's interaction with metal ions or enzyme substrates is crucial for its biological effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamideContains furan and triazole rings, with dibromo substituentsExhibits antimicrobial, antifungal, and anticancer properties
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamideSimilar triazole and furan rings, with difluoro substituentsPotential antimicrobial, antifungal, and anticancer activities
4-Amino-5-(furan-2-yl)-1H-pyrazolePyrazole instead of triazoleDifferent reactivity patterns

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